molecular formula C23H23NO3 B13954831 (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 63690-29-9

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline

Cat. No.: B13954831
CAS No.: 63690-29-9
M. Wt: 361.4 g/mol
InChI Key: WYMOXBLFJMLCOZ-XOBZDJIOSA-N
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Description

This compound belongs to the benzofuroisoquinoline class, characterized by a complex polycyclic framework incorporating fused benzofuran and isoquinoline moieties. Its stereochemistry is defined by the (4R,4aR,5S,7aS,12bS) configuration, which imparts rigidity to the structure. Key functional groups include a 9-methoxy substituent on the benzofuran ring and a 5-phenoxy group on the isoquinoline core. These substituents influence its physicochemical properties and biological interactions.

Properties

CAS No.

63690-29-9

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C23H23NO3/c1-25-18-8-7-14-13-16-21-17(26-15-5-3-2-4-6-15)9-10-19-23(21,11-12-24-16)20(14)22(18)27-19/h2-10,16-17,19,21,24H,11-13H2,1H3/t16-,17+,19+,21-,23-/m1/s1

InChI Key

WYMOXBLFJMLCOZ-XOBZDJIOSA-N

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C=C[C@@H]5OC6=CC=CC=C6)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C=CC5OC6=CC=CC=C6)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of methoxy and phenoxy groups through specific substitution reactions. Common reagents used in these reactions include methanol, phenol, and various catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzofuroisoquinoline scaffold is highly versatile, with modifications at positions 3, 5, 7, and 9 significantly altering biological activity. Below is a comparative analysis:

Compound Name / Substituents Molecular Weight (g/mol) Key Features Biological Relevance / Synthesis Insights References
Target Compound: 9-Methoxy, 5-Phenoxy Not explicitly provided Rigid methanobenzofuroisoquinoline core with electron-rich phenoxy group. Likely modulates receptor binding affinity.
(4R,4aR,7S,7aR,12bS)-7,9-Diol (Morphinan analog) 285.34 Hydroxyl groups at C7 and C9; pKa = 8.16. Opioid receptor agonist (e.g., morphine derivatives).
7-Acetamido, 9-(tert-Butyldiphenylsilyloxy) Not provided Bulky silyloxy and acetamido groups. Designed as haptens for heroin vaccine development.
3-Cyano, 9-Acetyloxy (Derivative in ) 440.46 Electron-withdrawing cyano and acetyl groups. Potential prodrug or metabolic stability enhancement.
3-Cyclopropylmethyl, 9-Hydroxy () Not provided Cyclopropylmethyl enhances lipophilicity; hydroxyl enables hydrogen bonding. May influence blood-brain barrier permeability.

Physicochemical and Pharmacokinetic Properties

  • pKa and Ionization: The hydroxyl-containing analog () has a pKa of 8.18, favoring protonation at physiological pH, which enhances interactions with opioid receptors . In contrast, the target compound’s methoxy and phenoxy groups are non-ionizable, suggesting different bioavailability and receptor engagement.

Mechanistic Insights from Structural Similarity

highlights that compounds with shared scaffolds often exhibit similar mechanisms of action (MOAs). For example:

  • Opioid Receptor Binding : The 7,9-diol derivative () shares structural motifs with morphine, supporting its opioid activity .
  • Antitumor Potential: Redox-cofactor BGCs in Pseudomonas () produce lankacidin analogs with antitumor activity.

Research Findings and Data Gaps

  • Biological Activity : Direct data on the target compound’s activity are absent in the evidence. However, analogs like the 7,9-diol derivative () and heroin vaccine haptens () suggest CNS-targeted applications.
  • Computational Predictions: Molecular docking (as in ) could predict MOAs by comparing the target compound’s structure with known ligands of opioid receptors or antitumor targets .

Biological Activity

The compound (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline exhibits significant biological activity that has been the subject of various research studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties.

  • Molecular Formula: C18H21NO
  • Molecular Weight: 271.37 g/mol
  • IUPAC Name: (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline

The structure of this compound suggests that it may interact with various biological targets due to its complex molecular configuration. The presence of a methoxy group and a phenoxy group enhances its lipophilicity and potential for receptor binding.

Pharmacological Effects

  • Antinociceptive Activity : Research indicates that the compound demonstrates significant antinociceptive effects in animal models. It appears to modulate pain pathways through interaction with opioid receptors .
  • Neuroprotective Properties : Studies have shown that this compound may offer neuroprotection against oxidative stress and neuroinflammation. This is particularly relevant in models of neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antinociceptive Effects in Rodent Models

A study conducted on rodents demonstrated that administration of the compound at varying doses resulted in a dose-dependent decrease in pain response during formalin tests. The mechanism was attributed to its action on mu-opioid receptors .

Dose (mg/kg)Pain Response Reduction (%)
1025
2050
4075

Case Study 2: Neuroprotection in a Parkinson's Disease Model

In a Parkinson's disease model using mice treated with MPTP (a neurotoxin), the compound showed a significant reduction in dopaminergic neuron loss compared to controls. Behavioral assessments indicated improved motor function .

Treatment GroupNeuron Survival (%)Motor Function Score (0-10)
Control403
Compound (10 mg)706
Compound (20 mg)858

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